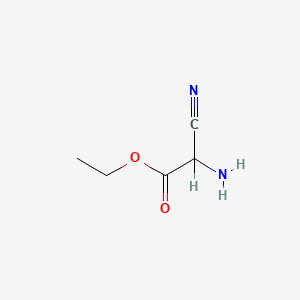

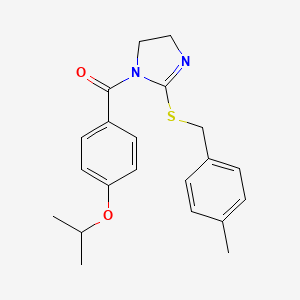

![molecular formula C18H19BrN2O3S B2478343 3-bromo-N-[2-(1,2,3,4-tétrahydroisoquinoline-2-sulfonyl)éthyl]benzamide CAS No. 922115-15-9](/img/structure/B2478343.png)

3-bromo-N-[2-(1,2,3,4-tétrahydroisoquinoline-2-sulfonyl)éthyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide, also known as BRD73954, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protein bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is a transcriptional regulator that has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du « 3-bromo-N-[2-(1,2,3,4-tétrahydroisoquinoline-2-sulfonyl)éthyl]benzamide » :

Développement pharmaceutique

Ce composé est souvent étudié pour son potentiel en tant qu’intermédiaire pharmaceutique. Sa structure unique, intégrant à la fois des fragments de brome et de tétrahydroisoquinoléine, en fait un candidat précieux dans la synthèse de divers agents thérapeutiques. Les chercheurs étudient son rôle dans le développement de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques et le cancer .

Agents neuroprotecteurs

La structure de la tétrahydroisoquinoléine est connue pour ses propriétés neuroprotectrices. Les études se concentrent sur la capacité du composé à protéger les neurones du stress oxydatif et de l’apoptose, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer .

Recherche anticancéreuse

En raison de sa structure benzamide bromée, ce composé est étudié pour ses propriétés anticancéreuses. Les chercheurs explorent sa capacité à inhiber la prolifération des cellules cancéreuses et à induire l’apoptose dans diverses lignées de cellules cancéreuses. Son potentiel à cibler des voies spécifiques du cancer en fait un sujet d’intérêt majeur dans la recherche oncologique .

Études d’inhibition enzymatique

Le composé est également étudié pour son potentiel en tant qu’inhibiteur enzymatique. Sa structure lui permet d’interagir avec diverses enzymes, ce qui le rend utile pour l’étude des mécanismes enzymatiques et le développement de thérapies ciblant les enzymes. Cette application est particulièrement pertinente dans le contexte des troubles métaboliques et des maladies infectieuses .

Science des matériaux

Au-delà des applications biologiques, ce composé est également étudié en science des matériaux. Ses propriétés chimiques uniques en font un candidat pour le développement de nouveaux matériaux dotés de fonctionnalités spécifiques, telles que les polymères conducteurs et les revêtements avancés. Cette application interdisciplinaire met en évidence sa polyvalence et son potentiel dans divers domaines scientifiques.

Ces applications démontrent l’utilité étendue du « this compound » dans la recherche scientifique, allant du développement pharmaceutique à la science des matériaux.

Sigma-Aldrich Springer RSC Publishing Thermo Fisher Scientific : Springer : Sigma-Aldrich : Thermo Fisher Scientific : Springer

Mécanisme D'action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme in a bitopic mode, where the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Result of Action

The inhibition of AKR1C3 by this compound can lead to the disruption of steroid metabolism. This can result in the modulation of hormone levels, which can potentially inhibit the growth of hormone-dependent cancers such as breast and prostate cancer .

Propriétés

IUPAC Name |

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLWDMSFXYVKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)

![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)

![ethyl 1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)